Fmoc-D-Ala-OPfp
Description
Evolution of Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) stands as a revolutionary technique that has made the synthesis of peptides a more streamlined and accessible process. This method involves assembling a peptide chain sequentially while it is attached to an insoluble solid support. sennchem.comlibretexts.org
Further refinement of SPPS led to the development of the Fmoc (9-fluorenylmethoxycarbonyl) based strategy, which has become the predominant method for peptide synthesis today. nih.govamericanpeptidesociety.org This approach offers several advantages over the original Boc (tert-butyloxycarbonyl) chemistry.
The Fmoc protecting group is labile to basic conditions, typically being removed by a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). americanpeptidesociety.orgaltabioscience.com This contrasts with the Boc group, which requires acidic conditions for its removal. biotage.com The milder conditions of Fmoc chemistry are a significant advantage, as they are compatible with a wider range of sensitive amino acid side chains and post-translational modifications, such as phosphorylation and glycosylation, which might be unstable under the harsh acidic conditions of the Boc strategy. nih.govaltabioscience.com The Fmoc group also possesses a strong UV absorbance, which allows for real-time monitoring of the deprotection step. altabioscience.com Furthermore, the reagents used in Fmoc chemistry generally have a better safety profile than those required for Boc synthesis. biotage.com
A key principle in modern peptide synthesis is the use of orthogonal protecting groups. This means that different protecting groups can be removed under distinct chemical conditions without affecting others. peptide.combiosynth.com In Fmoc SPPS, the temporary Nα-Fmoc group is removed by a base, while the permanent protecting groups on the amino acid side chains are typically acid-labile (e.g., tert-butyl, tBu) and are removed at the final cleavage step from the resin. peptide.comiris-biotech.de This orthogonality is crucial for synthesizing complex peptides, including those that are branched or cyclized, as it allows for selective deprotection and modification of specific side chains while the peptide remains anchored to the solid support. peptide.comsigmaaldrich.com
Advancements with Fmoc-Based SPPS Strategy
Importance of D-Amino Acids in Peptide Science
While the vast majority of naturally occurring proteins are composed of L-amino acids, the incorporation of their stereoisomers, D-amino acids, into synthetic peptides has become a powerful tool in peptide design and drug development. biopharmaspec.compsu.edu
The introduction of D-amino acids into a peptide sequence can have profound effects on its biological properties. frontiersin.org One of the most significant advantages is the enhanced stability of the resulting peptide. nih.govmdpi.com Peptides containing D-amino acids are often more resistant to degradation by proteases, the enzymes that break down proteins, which are typically specific for L-amino acids. biopharmaspec.compnas.org This increased proteolytic resistance can lead to a longer biological half-life, a desirable characteristic for therapeutic peptides. biopharmaspec.com
Furthermore, the presence of D-amino acids can influence the peptide's conformation and its interaction with biological targets. frontiersin.orgmdpi.com This can lead to improved receptor binding and, in some cases, enhanced biological activity. frontiersin.orgmdpi.com For instance, the incorporation of D-amino acids has been shown to improve the efficacy of antimicrobial and anticancer peptides. mdpi.com The strategic placement of D-amino acids can also be used to stabilize specific secondary structures, such as β-turns. nih.gov
The Role of Fmoc-D-Ala-OPfp in Peptide Synthesis
This compound is a specialized chemical reagent used as a building block in Fmoc-based solid-phase peptide synthesis. chemimpex.comscbt.com It consists of the D-amino acid alanine (B10760859), with its amino group protected by an Fmoc group and its carboxylic acid group activated as a pentafluorophenyl (OPfp) ester. cymitquimica.com
The pentafluorophenyl ester is a highly reactive activating group that facilitates efficient peptide bond formation. chemimpex.comcymitquimica.com This enhanced reactivity can lead to smoother and faster coupling reactions, resulting in higher yields of the desired peptide. chemimpex.com The use of an activated ester like OPfp is particularly beneficial when coupling amino acids to sterically hindered sequences or when trying to minimize side reactions.
The presence of the D-alanine residue allows for the site-specific incorporation of a D-amino acid into the growing peptide chain. This enables researchers to leverage the advantages of D-amino acids, such as increased stability and modified biological activity, in the design of novel peptides. chemimpex.com Therefore, this compound is a valuable tool for medicinal chemists and biochemists engaged in the synthesis of peptides with enhanced therapeutic potential. chemimpex.com
Below is a table summarizing the properties of this compound:
| Property | Value | Source |
| Synonym | Fmoc-D-alanine pentafluorophenyl ester | chemimpex.comsigmaaldrich.com |
| Molecular Formula | C₂₄H₁₆F₅NO₄ | chemimpex.comsigmaaldrich.com |
| Molecular Weight | 477.4 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 173-179 °C | chemimpex.com |
| Application | Fmoc solid-phase peptide synthesis | sigmaaldrich.com |
Activated Esters in Peptide Bond Formation
The formation of a peptide bond, an amide linkage between two amino acids, is a condensation reaction. mdpi.com However, the direct reaction between the carboxyl group of one amino acid and the amino group of another is inefficient. mdpi.com To facilitate this reaction, the carboxyl group must first be "activated" to increase its reactivity. mdpi.com
General Principles of Carboxyl Group Activation
Carboxyl group activation is a fundamental principle in peptide synthesis. mdpi.com It involves converting the relatively unreactive carboxylic acid into a more electrophilic species, making it susceptible to nucleophilic attack by the amino group of the incoming amino acid. mdpi.comwikipedia.org This is typically achieved by using coupling reagents that transform the carboxylic acid into an active ester. mdpi.com An active ester is a derivative with a good leaving group, which is readily displaced by the amine nucleophile to form the stable peptide bond. mdpi.comnih.gov This process is central to both solution-phase and solid-phase peptide synthesis (SPPS). wikipedia.org
Specific Role of Pentafluorophenyl (Pfp) Esters
Among the various types of activated esters, pentafluorophenyl (Pfp) esters have emerged as particularly effective reagents in peptide synthesis. uniurb.itwikipedia.org These esters are derived from pentafluorophenol (B44920) and are known for their high reactivity and stability. wikipedia.orgwikipedia.org
Pentafluorophenyl esters are highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group. nih.gov This electronic effect makes the carbonyl carbon of the ester highly electrophilic and thus, very susceptible to nucleophilic attack by the amino group of the incoming amino acid. nih.gov This high reactivity leads to rapid and efficient peptide bond formation. nih.govpsu.edu
Kinetic studies have demonstrated the superior coupling speed of Pfp esters (OPfp) compared to other activated esters like pentachlorophenyl (OPcp) and p-nitrophenyl (ONp) esters, with a relative rate of 111:3.4:1, respectively. highfine.com This rapid coupling is advantageous as it can help to minimize or eliminate undesirable side reactions. highfine.com
Furthermore, Fmoc-amino acid-OPfp esters, including this compound, often exhibit good solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF). chemimpex.comcymitquimica.com They are also typically crystalline, stable solids that are easy to handle and store, which is a significant practical advantage in the laboratory. nih.govpsu.edu
While other activated esters, such as N-hydroxysuccinimide (NHS) esters, are also widely used in peptide synthesis, Pfp esters offer distinct advantages. uniurb.itpageplace.de Pfp esters are generally more reactive than NHS esters. google.com A key difference lies in their susceptibility to hydrolysis. Pfp esters are notably less prone to spontaneous hydrolysis in aqueous solutions compared to NHS esters. researchgate.net This increased stability of Pfp esters towards hydrolysis is a significant benefit, particularly in bioconjugation reactions which may be performed in partially aqueous environments. researchgate.netrsc.org
The byproducts of the coupling reaction also differ. The aminolysis of Pfp esters releases pentafluorophenol, while the reaction with NHS esters releases N-hydroxysuccinimide. uniurb.it The properties of these byproducts can influence the purification of the final peptide.
Contextualization of this compound within Advanced Synthetic Strategies
This compound is a valuable reagent in advanced synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). chemimpex.compsu.edu The use of pre-formed, highly reactive Fmoc-amino acid-OPfp esters streamlines the synthesis process by avoiding the need for in-situ activation at each coupling step. psu.edu This approach simplifies automation and can lead to higher purity of the crude peptide product. nih.govpsu.edu
The Fmoc protecting group is a key feature of this reagent, allowing for selective deprotection under mild basic conditions, which is compatible with a wide range of acid-labile side-chain protecting groups used in modern SPPS. chemimpex.comthermofisher.com This orthogonality is fundamental to the successful synthesis of complex peptides.
The incorporation of D-alanine via this compound is a deliberate strategy to modulate the biological and physical properties of peptides. chemimpex.com This is a common tactic in the development of peptide-based therapeutics and biochemical probes. chemimpex.comchemimpex.com The stability and high reactivity of the Pfp ester facilitate the efficient incorporation of this non-natural amino acid into a growing peptide chain, making this compound an important tool for researchers in the field. chemimpex.comcymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXZXBGKOSXBFR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584970 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125043-04-1 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of Fmoc D Ala Opfp in Complex Peptide Architectures
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Ala-OPfp
This compound is a key reagent primarily utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.comsigmaaldrich.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. The use of pre-activated pentafluorophenyl esters like this compound combines the high reactivity seen with symmetrical anhydrides with the stability and ease of handling of crystalline esters. psu.edu This approach avoids the need to expose the resin-bound peptide to potentially harmful activating reagents in situ, leading to cleaner synthesis and higher purity of the crude product. nih.gov The high reactivity of the OPfp ester promotes rapid and efficient acylation reactions, ensuring high yields in the formation of complex peptide sequences. scbt.com
A primary application of this compound is the synthesis of peptides containing D-amino acids. chemimpex.com While proteins in higher organisms are composed exclusively of L-amino acids, peptides incorporating D-amino acids are of significant interest in medicinal chemistry and drug development. activotec.com The inclusion of D-alanine can drastically alter the three-dimensional structure of a peptide and, crucially, enhance its stability by making it resistant to degradation by proteases and other enzymes in the body. activotec.com This increased metabolic stability is a highly desirable characteristic for therapeutic peptides. This compound allows for the precise and efficient incorporation of a D-alanine residue into a synthetic peptide sequence, which can be critical for its biological activity and therapeutic potential. chemimpex.com Furthermore, the inclusion of a D-amino acid in a linear peptide precursor can promote more efficient cyclization, a strategy often used to create conformationally constrained and stable peptide drugs. activotec.com
The properties of this compound make it well-suited for both manual and automated SPPS protocols. psu.eduuni-regensburg.de
Manual SPPS involves the manual execution of washing, deprotection, and coupling steps in a reaction vessel. uci.edu The stability of this compound as a crystalline solid is a significant advantage, as it eliminates the need for a pre-activation step at each cycle, which would be required when using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). psu.edu The protocol typically involves swelling the resin, removing the Fmoc group from the growing peptide chain with piperidine (B6355638), washing the resin, and then adding a solution of this compound (often with a catalyst like 1-hydroxybenzotriazole (B26582), HOBt) to couple the new residue. psu.eduresearchgate.net
Automated SPPS utilizes computer-controlled synthesizers that perform the synthesis cycles automatically. google.com The use of pre-activated, stable Fmoc-amino acid-OPfp esters is particularly beneficial for automation because it simplifies the instrumentation and protocols. psu.edubachem.com The reagent can be stored as a solution and delivered directly to the reaction vessel for the coupling step without a separate in-situ activation step. nih.gov This improves the reliability and efficiency of the automated process. bachem.com
| Protocol Step | Manual SPPS | Automated SPPS | Key Advantage of this compound |
| Resin Preparation | Resin is swelled in a reaction vessel for ~1 hour in DMF. uci.edu | Resin is swelled in the reaction vessel by automated solvent delivery. | N/A |
| Fmoc Deprotection | Resin is treated with 20% piperidine in DMF for a set time (e.g., 7-20 min). uci.edu | The synthesizer automatically delivers the piperidine solution, agitates, and drains. researchgate.net | The Fmoc group is compatible with both protocols. scbt.com |
| Coupling | A solution of this compound and a catalyst (e.g., HOBt) is manually added to the resin and agitated for 1-2 hours or until completion. psu.eduresearchgate.net | The synthesizer delivers the this compound solution from a reagent bottle to the reaction vessel. nih.gov | High stability and reactivity allow for simple, rapid, and efficient coupling without a separate activation step. psu.edubachem.com |
| Washing | The resin is manually washed with DMF and other solvents after deprotection and coupling steps. uci.edu | The synthesizer performs a programmed series of solvent washes. researchgate.net | N/A |
This compound is compatible with the standard Fmoc/tBu orthogonal protection strategy, which means it can be used with a wide variety of solid supports and linkers. google.comrsc.org The choice of resin and linker is determined by the desired C-terminal functionality of the final peptide (e.g., carboxylic acid, amide). The linkage to the support is designed to be stable throughout the synthesis (withstanding repeated treatments with piperidine) but cleavable under specific conditions at the end, typically with strong acid like trifluoroacetic acid (TFA). thermofisher.com
| Resin/Linker Type | Common Resin Name | Resulting C-Terminus | Cleavage Condition | Compatibility Notes |
| p-Alkoxybenzyl alcohol (Wang) | Wang Resin | Carboxylic Acid | High concentration of TFA (e.g., 95%). thermofisher.com | Standard choice for synthesizing peptides with a C-terminal acid. The ester linkage is acid-labile. |
| Rink Amide | Rink Amide Resin | Carboxamide | High concentration of TFA (e.g., 95%). thermofisher.com | The acid-labile linker generates a primary amide at the C-terminus upon cleavage. |
| 2-Chlorotrityl chloride | 2-CTC Resin | Protected Carboxylic Acid | Very mild acid (e.g., 1-2% TFA in DCM). uci.eduthermofisher.com | Allows for the synthesis of protected peptide fragments that can be used in segment condensation. |
| Hydrazinobenzoyl (Dbz) | Dbz Resin | Peptide Hydrazide | Oxidative cleavage. sigmaaldrich.comsigmaaldrich.com | Used for creating peptide fragments for subsequent ligation. Special care is needed for coupling glycine (B1666218) residues, where the use of Fmoc-Gly-OPfp/HOBt is recommended to avoid side reactions. sigmaaldrich.com |
Solution-Phase Peptide Synthesis Utilizing this compound
While SPPS is the dominant methodology, this compound also finds application in solution-phase peptide synthesis, particularly in strategies that require the coupling of larger peptide fragments. nih.gov
Segment condensation is a convergent approach where smaller, protected peptide fragments are synthesized independently (either in solution or on a solid support) and then joined together to form a larger peptide. nih.govresearchgate.net This method can be more efficient than linear SPPS for producing very long peptides or proteins. researchgate.net
This compound can be used to create the activated C-terminus of a peptide fragment. For instance, a protected peptide fragment can be synthesized with D-alanine as its C-terminal residue. This fragment is then activated by converting its C-terminal carboxylic acid into a pentafluorophenyl ester. This activated fragment is then reacted in solution with another peptide fragment that has a free N-terminus. The high reactivity of the OPfp ester ensures an efficient coupling between the two large segments, while the nature of the active ester helps to minimize the risk of racemization at the C-terminal residue of the activated fragment—a major concern in segment condensation. bachem.comnih.gov This strategy leverages the clean and rapid coupling characteristics of OPfp esters to assemble complex, multi-domain peptide architectures. nih.gov
Macrocyclization Approaches
Peptide macrocyclization is a key strategy for constraining the conformation of a peptide, which can lead to enhanced biological activity, receptor selectivity, and metabolic stability. The incorporation of D-amino acids, such as D-alanine from this compound, is a well-established method to induce β-turns or other non-standard secondary structures within the linear peptide precursor. uni-kiel.de These turns pre-organize the peptide backbone into a conformation that is favorable for cyclization, bringing the N- and C-termini into proximity and thus facilitating the ring-closing reaction. uni-kiel.de
The pentafluorophenyl ester of this compound serves as a highly activated carboxyl group, ideal for the final macrocyclization step. uni-kiel.debachem.com In a typical head-to-tail cyclization strategy, the linear peptide is first synthesized on a solid support, often anchored via a side-chain to allow for the deprotection of both the N- and C-terminal functional groups. After the linear sequence is assembled, the terminal Fmoc and carboxylic acid protecting groups are removed. The cyclization is then initiated, wherein the free N-terminal amine attacks the activated C-terminal ester.
The high reactivity of the Pfp ester in this compound allows the cyclization reaction to proceed efficiently, often under neutral conditions, which minimizes the risk of side reactions such as epimerization at the C-terminal residue. uni-kiel.debachem.com This approach has been used in the synthesis of various cyclic peptides where the inclusion of a D-amino acid is crucial for achieving the desired conformation and biological function. uni-kiel.deimperial.ac.uk
Synthesis of Modified Peptides and Peptidomimetics
This compound is not only used in the synthesis of standard peptides but also serves as a critical building block for various peptide analogues and peptidomimetics, where the peptide backbone or side chains are altered to enhance specific properties.
Depsipeptide Synthesis
Depsipeptides are peptide analogues in which one or more amide bonds are replaced by ester bonds. This modification significantly alters the hydrogen-bonding capacity and conformational preferences of the peptide backbone. The synthesis of depsipeptides can be challenging, requiring specific methods for ester bond formation that are compatible with peptide synthesis protocols. rsc.org
In the context of depsipeptide synthesis, this compound is typically used for the formation of standard amide bonds within the sequence, rather than the ester (depside) linkage itself. For example, in the solid-phase synthesis of a complex depsipeptide, a building block containing a pre-formed ester linkage (e.g., a hydroxy acid coupled to an amino acid) is first incorporated into the growing chain. Subsequently, this compound can be used to extend the chain from the free amino group of this depside block. nih.govnih.gov The high reactivity of the Pfp ester ensures an efficient coupling reaction, which is particularly important when dealing with sterically hindered or less reactive coupling partners that may be present in complex depsipeptide precursors. scbt.com
Glycopeptide Synthesis
Glycopeptides, proteins, and peptides that contain covalently linked sugar moieties are crucial for many biological processes. The chemical synthesis of glycopeptides is complicated by the acid sensitivity of glycosidic bonds and the steric bulk of the carbohydrate groups. Fmoc-based SPPS is the preferred method for glycopeptide synthesis due to its use of mild, basic conditions for deprotection, which preserves the integrity of the sugar-peptide linkage. nih.gov
This compound is readily employed as a standard building block in the assembly of glycopeptide chains. Its role is to be incorporated into the peptide sequence in the same manner as any other Fmoc-amino acid. The "active ester" approach, utilizing pre-activated Pfp esters like this compound, is highly advantageous in glycopeptide synthesis. acs.org The high coupling efficiency of the Pfp ester can help overcome the steric hindrance imposed by bulky glycosylated amino acid residues nearby in the sequence, leading to higher yields and purer products. nih.govacs.org For instance, in the synthesis of a D-Ala¹ Peptide-T amide analogue containing a glycosylated moiety, building blocks like this compound would be used for the stepwise elongation of the peptide chain following the incorporation of the sugar-modified residue. psu.edursc.org
Ureidopeptide Synthesis
Ureidopeptides, which feature a urea (B33335) linkage (-NH-CO-NH-) in place of an amide bond, are another class of peptidomimetics with unique structural and biological properties. A successful strategy for synthesizing these molecules involves the use of stable, yet highly reactive, Nα-Fmoc-peptidyl pentafluorophenyl carbamates. niscpr.res.inresearchgate.net
While this compound is an activated amino acid and not a carbamate (B1207046), it can serve as a precursor for the necessary intermediate. A potential synthetic route involves a multi-step process:
this compound is first coupled to another amino acid ester (e.g., H-Xaa-OMe) to form the dipeptide Fmoc-D-Ala-Xaa-OMe.
The resulting dipeptide ester is hydrolyzed to the corresponding carboxylic acid, Fmoc-D-Ala-Xaa-OH.
This dipeptide acid is then converted into a stable Nα-Fmoc-dipeptidyl pentafluorophenyl carbamate intermediate, following established protocols that involve formation of an isocyanate followed by reaction with pentafluorophenol (B44920). niscpr.res.inresearchgate.net
This activated carbamate can then be reacted with the N-terminus of another peptide or amino acid ester to form the desired urea bond, yielding a ureidopeptide. niscpr.res.in
This approach demonstrates the versatility of this compound as a starting point for creating more complex, specialized building blocks for peptidomimetic synthesis.
C-Terminally Modified Peptides
The modification of the C-terminus of a peptide can significantly impact its activity and pharmacokinetic profile. This compound can be utilized in solution-phase synthesis to create peptides with a C-terminal D-alanine that is activated for further modification. nih.gov
In this strategy, a peptide or other amine-containing molecule can be reacted with this compound. The result is a new, larger molecule with an Fmoc-protected N-terminus and a highly reactive Pfp ester at the C-terminus. This activated C-terminus can then be subjected to nucleophilic attack by a variety of compounds. For example, reaction with different amines would yield a library of C-terminal D-alanyl amides, while reaction with alcohols would produce C-terminal esters. nih.gov This method allows for the late-stage diversification of peptides, where a common precursor containing the D-Ala-OPfp moiety can be converted into numerous analogues with distinct C-terminal functionalities.
Addressing Synthetic Challenges with this compound
The use of pre-activated building blocks like this compound can effectively mitigate several common challenges encountered during solid-phase peptide synthesis.
Minimizing Racemization: Racemization, or the epimerization of the chiral center of an amino acid, is a significant risk during peptide synthesis, especially during the activation step. This is a particular problem for certain amino acids like cysteine. sigmaaldrich.comsigmaaldrich.com By using a pre-formed, stable active ester such as this compound, the need for in-situ activation using carbodiimides (e.g., DIC) and a base is eliminated. This circumvents the primary mechanism of racemization, leading to a final peptide with higher stereochemical purity. bachem.comsigmaaldrich.com
Preventing Side Reactions: The selectivity of the coupling reaction is crucial for obtaining a pure product. Pfp esters are known to be highly selective for reacting with amines over other nucleophilic functional groups, such as the hydroxyl groups in serine, threonine, and tyrosine. sigmaaldrich-jp.com This chemoselectivity prevents the unwanted acylation of side chains, a common side reaction with other, less selective activation methods. This makes this compound particularly suitable for the synthesis of peptides containing these unprotected hydroxyl amino acids.
| Application | Role of this compound | Key Advantages |
| Macrocyclization | Induces favorable turn conformation (D-Ala); provides reactive group for ring closure (OPfp). | Efficient cyclization, minimizes epimerization. |
| Depsipeptide Synthesis | Used to efficiently form standard amide bonds within the depsipeptide sequence. | High coupling efficiency for complex precursors. |
| Glycopeptide Synthesis | Incorporated as a standard building block; overcomes steric hindrance from sugar moieties. | Compatible with mild Fmoc chemistry, high yields. |
| Ureidopeptide Synthesis | Serves as a precursor to form a dipeptide that is then converted to an active carbamate. | Versatile starting material for specialized building blocks. |
| C-Terminal Modification | Provides an activated C-terminus for subsequent nucleophilic displacement in solution. | Enables late-stage diversification of peptides. |
| Addressing Challenges | Pre-activated ester avoids base-mediated activation; highly reactive and chemoselective. | Minimizes racemization, improves difficult couplings, prevents side reactions. |
Mitigation of Side Reactions (e.g., Diketopiperazine Formation, Aspartimide Formation)
Side reactions during solid-phase peptide synthesis (SPPS) can significantly reduce the yield and purity of the target peptide. Two of the most common side reactions are diketopiperazine and aspartimide formation.
Diketopiperazine (DKP) Formation This intramolecular cyclization reaction occurs at the dipeptide stage on the solid support. After the N-terminal Fmoc group of the second amino acid is removed, the liberated free amine can attack the ester linkage of the first amino acid, cleaving the dipeptide from the resin and forming a stable cyclic diketopiperazine. This process is particularly prevalent when proline is one of the first two residues and is generally favored by the basic conditions required for Fmoc deprotection. chemimpex.combidd.group
The use of Fmoc-amino acid pentafluorophenyl (Pfp) esters, such as this compound, can help mitigate this issue. The Pfp ester is a highly reactive leaving group that facilitates rapid and efficient acylation (peptide bond formation). cymitquimica.com By ensuring the coupling reaction proceeds quickly, the window of opportunity for the N-terminal amine to engage in the slower, intramolecular cyclization reaction is minimized. This kinetic competition favors the desired chain elongation over the formation of DKP.
Aspartimide Formation Aspartimide formation is a notorious side reaction that occurs when an aspartic acid (Asp) residue is present in the peptide chain. kjpp.net The backbone nitrogen of the residue following Asp can attack the side-chain ester of Asp, forming a five-membered succinimide (B58015) ring, or aspartimide. mdpi.com This structure is prone to racemization and subsequent ring-opening by the piperidine used for Fmoc deprotection, leading to a mixture of by-products, including difficult-to-separate α- and β-aspartyl peptides. mdpi.com
The primary strategies to suppress aspartimide formation focus on the Asp residue itself, for instance, by using bulky side-chain protecting groups that sterically hinder the initial cyclization. kjpp.netmdpi.com While the incorporation of a D-amino acid like D-Ala can alter the local peptide backbone conformation, the use of this compound is not cited as a primary or direct method for preventing aspartimide formation. The problem is more effectively addressed by modifying the Asp building block directly or by altering deprotection conditions. kjpp.netsigmaaldrich.com
Synthesis of "Difficult Sequences"
"Difficult sequences" in peptide synthesis are characterized by a high content of hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu). These sequences have a strong tendency to aggregate on the solid support through inter- and intramolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets. aksci.com This aggregation can prevent reagents from accessing the N-terminus of the growing peptide chain, resulting in incomplete coupling and deletion sequences. aksci.com
This compound is particularly useful in addressing these challenges for two key reasons:
Disruption of Secondary Structures : The incorporation of a D-amino acid into an L-amino acid peptide chain acts as a potent disruptor of secondary structures. The D-configuration breaks the regular pattern required for stable β-sheet or α-helical formation, thereby reducing aggregation and improving the solvation of the peptide chain. Research has shown that the introduction of D-Ala residues can hinder aggregation during the synthesis of oligoalanines, a classic example of a difficult sequence. glpbio.com
Enhanced Coupling Efficiency : The pentafluorophenyl (Pfp) ester is a highly activated leaving group that significantly enhances the rate of coupling. chemimpex.comcymitquimica.com In cases of difficult sequences where the N-terminus may be sterically hindered or partially inaccessible due to aggregation, the high reactivity of this compound ensures a more efficient and complete coupling reaction, driving the synthesis forward. chemimpex.com
Studies have demonstrated the successful use of Fmoc-amino acid-OPfp esters in the synthesis of hydrophobic difficult sequences, confirming that this activation strategy is effective in overcoming the challenges posed by aggregation-prone peptides.
Compound Information
Mechanistic Investigations of Reactions Involving Fmoc D Ala Opfp
Reaction Kinetics and Thermodynamics of Coupling Reactions
The formation of a peptide bond is a nucleophilic acyl substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another. jpt.com The use of Fmoc-D-Ala-OPfp provides a pre-activated form of D-alanine, where the pentafluorophenyl group serves as an excellent leaving group, thereby facilitating the reaction. nih.gov
Kinetic studies have demonstrated that pentafluorophenyl esters are among the most reactive active esters used in peptide synthesis. highfine.com The high reactivity stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the incoming amine. nih.gov This enhanced reactivity leads to rapid coupling times, which is advantageous in SPPS as it helps to drive the reaction to completion and can minimize side reactions that may occur during prolonged reaction times. nih.gov
A comparison of the relative rates of coupling for different active esters highlights the superiority of OPfp esters.
| Active Ester | Abbreviation | Relative Rate |
|---|---|---|
| Pentafluorophenyl ester | OPfp | 111 |
| Pentachlorophenyl ester | OPCP | 3.4 |
| p-Nitrophenyl ester | ONp | 1 |
*Data sourced from kinetic studies comparing acylation rates. highfine.com
Stereochemical Purity and Control in Peptide Elongation
Maintaining the stereochemical integrity of the chiral center (the α-carbon) of the amino acid is paramount during peptide synthesis. The incorporation of a D-amino acid like D-alanine is often a deliberate strategy to influence peptide structure or enhance resistance to enzymatic degradation. chempep.com Therefore, preventing its epimerization (racemization at a single stereocenter) to the L-enantiomer is critical.
Epimerization during peptide coupling is a significant risk, particularly under basic conditions or during the activation step. The primary mechanism involves the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate, which can be re-protonated from either side to yield a mixture of D and L enantiomers.
Several factors can influence the rate of epimerization:
Activation Method : In situ activation of a C-terminal residue carries a high risk of epimerization, especially if the activation is slow. nih.gov Using pre-activated esters like this compound minimizes the exposure of the peptide to basic coupling conditions in the presence of an activating agent, thus reducing the risk. nih.govsigmaaldrich.com
Base : The presence of excess base, particularly tertiary amines like N,N-diisopropylethylamine (DIPEA) used during coupling, can promote α-proton abstraction. bachem.comnih.gov Careful control of stoichiometry is essential. The base used for Fmoc-deprotection (typically a 20% solution of piperidine (B6355638) in DMF) can also cause epimerization of the C-terminal residue attached to the resin. nih.govwikipedia.org
Protecting Group : The Nα-protecting group influences the acidity of the α-proton. Urethane-based protecting groups like Fmoc are generally considered to be effective at suppressing racemization compared to acyl-type protecting groups. psu.edu
Amino Acid Residue : Certain amino acids, such as cysteine and histidine, are particularly prone to racemization due to the nature of their side chains. nih.govnih.gov While alanine (B10760859) is less susceptible, the risk is never zero, especially during prolonged reactions or under non-optimal conditions.
| Factor | Influence on Epimerization | Mitigation Strategy |
|---|---|---|
| Coupling Reagents | In situ activation can increase risk. | Use of pre-formed active esters (e.g., this compound). nih.gov |
| Base Presence | Excess tertiary amines (e.g., DIPEA) promote proton abstraction. | Careful stoichiometry control; use of non-racemizing bases like N-methylmorpholine (NMM). bachem.com |
| Deprotection | Prolonged exposure to piperidine can affect the C-terminal residue. | Minimizing deprotection times. wikipedia.org |
| Additives | Certain additives can suppress racemization. | Use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. bachem.comnih.gov |
Verifying the enantiomeric purity of the final peptide is a critical quality control step. Several analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method. chemimpex.comnih.gov This technique can separate the desired peptide from its diastereomeric impurity (containing the epimerized L-Ala residue), allowing for accurate quantification of enantiomeric excess.
Gas Chromatography (GC) on a chiral column can also be used, often after derivatization of the hydrolyzed peptide to form volatile esters. rsc.org For instance, the peptide can be hydrolyzed, and the resulting amino acids can be acetylated and esterified to be analyzed by chiral GC, which shows distinct retention times for the D and L enantiomers. rsc.org
Influence of Pentafluorophenyl Ester on Reactivity and Yield
The choice of the activating group is a key determinant of the success of a peptide coupling reaction. The pentafluorophenyl ester in this compound offers several advantages that directly contribute to enhanced reactivity and improved yields. chemimpex.com
The OPfp ester is highly reactive due to the inductive effect of the fluorine atoms, making it an excellent leaving group. nih.gov This high level of activation ensures that the coupling reaction proceeds rapidly, which is particularly beneficial in SPPS where reactions are performed on a solid support and may be subject to steric hindrance. chemimpex.comsci-hub.se The rapid kinetics help to drive the reaction to completion, maximizing the yield of the desired peptide. scbt.com
Solvent Effects and Reaction Optimization
The choice of solvent and the optimization of reaction conditions are crucial for maximizing the efficiency of coupling reactions involving this compound.
Solvent Effects: The most common solvent for Fmoc-SPPS is N,N-dimethylformamide (DMF). nih.govwikipedia.org It is favored for its ability to solvate the growing peptide chain and swell the polystyrene-based solid support, facilitating reagent access. researchgate.net However, the solvent can influence reaction rates through differential solvation of the reactants and the transition state. sci-hub.se Alternative solvents or solvent mixtures, such as DMSO/butyl acetate (B1210297) or N-Methyl-2-pyrrolidone (NMP), are sometimes explored to improve solubility of difficult sequences or to reduce side reactions. unifi.it this compound itself has good solubility in common organic solvents used for peptide synthesis. cymitquimica.com
Reaction Optimization: Optimization strategies aim to achieve a fast, complete coupling reaction while minimizing side reactions, particularly epimerization.
Additives : While OPfp esters are highly reactive on their own, additives like 1-hydroxybenzotriazole (HOBt) are often included in the coupling step. nih.govresearchgate.net HOBt can act as a catalyst and has been shown to suppress racemization. It reacts with the OPfp ester to form an intermediate HOBt-ester, which then acylates the amine.
Base : The choice and amount of base are critical. For coupling reactions, a non-nucleophilic base like DIPEA or 2,4,6-collidine is used to neutralize the protonated amine component. bachem.comnih.gov The amount is typically kept to a minimum to avoid promoting epimerization.
Temperature : Most coupling reactions are performed at room temperature. However, for difficult couplings involving sterically hindered amino acids, the temperature may be increased, although this also increases the risk of side reactions. unifi.it
Monitoring : The completion of the coupling reaction can be monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) test, which detects the presence of unreacted primary amines. This allows for the reaction time to be optimized or for a recoupling step to be performed if necessary.
By carefully selecting solvents, additives, and other reaction parameters, the high intrinsic reactivity of this compound can be harnessed to achieve efficient and high-fidelity peptide synthesis.
Advanced Research Directions and Future Perspectives
Integration of Fmoc-D-Ala-OPfp in Combinatorial Chemistry and Library Synthesis
The generation of peptide libraries is a powerful strategy in drug discovery and basic research for identifying novel ligands and bioactive sequences. google.com this compound is well-suited for combinatorial approaches due to the reliability and efficiency of the Fmoc solid-phase peptide synthesis (SPPS) strategy. scielo.br The use of pentafluorophenyl esters, like that in this compound, is common in the synthesis of peptide libraries. google.com
One prominent method is the "split-and-mix" synthesis, which allows for the creation of vast libraries of peptides. In this technique, a solid support resin is divided into multiple portions, a different amino acid is coupled to each, and then the portions are recombined. This process is repeated for each position in the peptide sequence, resulting in a library where each resin bead carries a unique peptide sequence. The high reactivity of the OPfp ester in this compound ensures efficient coupling reactions, which is critical for the success of each step in the library's construction.
Another approach involves the parallel synthesis of peptides in a spatially addressed format, such as on a cellulose (B213188) membrane using SPOT synthesis. researchgate.netnottingham.ac.uk In this method, solutions of activated amino acids, including this compound, are spotted onto specific locations on the membrane, allowing for the simultaneous synthesis of hundreds to thousands of different peptides. researchgate.net This technique has been instrumental in mapping protein-protein interactions and identifying enzyme substrates. nih.govubc.ca For instance, defined mixtures of Fmoc-ß-Ala-OPfp and Ac-ß-Ala-OPfp have been used to control the functionalization density of the membrane. nottingham.ac.ukubc.ca
The integration of this compound into these high-throughput synthesis platforms enables the rapid generation of diverse peptide libraries, which are essential for screening and identifying lead compounds in drug development. google.com
Application in Bioconjugation and Probe Development
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a burgeoning field with applications in diagnostics, therapeutics, and basic biological research. This compound and similar activated amino acids are valuable reagents in the synthesis of peptides that are subsequently used as molecular probes or for bioconjugation. google.com
Peptides containing D-amino acids, such as D-alanine, are often more resistant to proteolytic degradation than their L-amino acid counterparts. unipd.it This increased stability is a highly desirable trait for therapeutic peptides and diagnostic probes that need to function in biological environments. The incorporation of D-alanine using this compound can therefore enhance the in vivo efficacy and shelf-life of these molecules.
Furthermore, the versatility of the Fmoc-SPPS methodology allows for the incorporation of other functionalities into the peptide sequence alongside D-alanine. These can include fluorescent tags, biotin (B1667282) labels, or reactive handles for click chemistry. unc.edu For example, a peptide synthesized with this compound could also incorporate a fluorescent amino acid, creating a stable, traceable probe for cellular imaging. The synthesis of a molecular probe for cancer detection, for instance, involved the solid-phase synthesis of a peptide using Fmoc chemistry, followed by the addition of other chemical moieties. google.com
The development of novel bioconjugation strategies and the design of sophisticated molecular probes will continue to benefit from the reliable incorporation of D-amino acids facilitated by reagents like this compound.
Advances in Green Chemistry Approaches for this compound Synthesis and Use
While solid-phase peptide synthesis is a powerful technique, it has traditionally been associated with the use of large volumes of hazardous solvents, such as dimethylformamide (DMF). peptide.com This has prompted a shift towards developing greener and more sustainable methods for peptide synthesis.
Recent innovations in green chemistry are impacting the use of Fmoc-protected amino acids like this compound. One area of focus is the replacement of traditional solvents with more environmentally benign alternatives. Researchers are exploring the use of greener solvents for the coupling and deprotection steps in Fmoc-SPPS.
Another significant development is the concept of "in situ" Fmoc removal. peptide.comrsc.org In a conventional Fmoc/tBu SPPS cycle, the coupling of the amino acid is followed by extensive washing steps before the Fmoc group is removed with a base like piperidine (B6355638). peptide.com The "in situ" approach combines the coupling and deprotection steps by adding the deprotection reagent directly to the coupling cocktail after the coupling reaction is complete. peptide.comrsc.org This strategy has been shown to significantly reduce solvent consumption. peptide.comrsc.org Studies have demonstrated that the deactivation of the active ester is faster than Fmoc removal, preventing the undesirable double incorporation of the amino acid. rsc.org
Furthermore, flow chemistry is emerging as a green and efficient method for peptide synthesis. researchgate.net Continuous-flow reactors offer improved heat and mass transfer, reduced reaction times, and lower energy consumption compared to batch processes. researchgate.net The use of Fmoc-amino acid-OPfp esters is compatible with flow chemistry setups, paving the way for more sustainable large-scale peptide production. researchgate.net
Emerging Technologies for Enhanced Peptide Synthesis with this compound
The field of peptide synthesis is continuously being enhanced by technological advancements that improve efficiency, speed, and monitoring capabilities.
A significant challenge in SPPS is the inability to easily monitor the progress of reactions occurring on the solid support. rsc.org To address this, real-time monitoring techniques are being developed and integrated into peptide synthesizers. Near-infrared (NIR) spectroscopy is one such technique that has shown promise for monitoring the reaction process of Fmoc-amino acids, including Fmoc-D-Ala-OH, during solid-phase synthesis. researchgate.netnih.govglobalauthorid.com By tracking changes in the NIR spectra, it is possible to determine the completion of coupling and deprotection steps, ensuring higher purity of the final peptide. researchgate.netnih.gov
Other methods for real-time monitoring include the measurement of electrical conductivity. nih.govgoogle.com Changes in the conductivity of the reaction solution can correlate with the progress of the acylation reaction. nih.govgoogle.com These process analytical technologies (PAT) provide valuable data for optimizing reaction times and minimizing the use of excess reagents, contributing to a more efficient and greener synthesis process. csic.es
Automation has revolutionized peptide synthesis, enabling the rapid and reliable production of peptides with minimal manual intervention. americanpeptidesociety.org Modern automated peptide synthesizers are sophisticated platforms that can perform all the steps of SPPS, including the addition of reagents like this compound, washing, and deprotection, in a programmable and highly reproducible manner. beilstein-journals.orgnih.gov
These platforms often incorporate advanced features such as microwave-assisted heating to accelerate coupling and deprotection reactions, and as mentioned, real-time monitoring capabilities. rsc.orgnih.gov High-throughput automated synthesizers can produce large numbers of peptides in parallel, which is invaluable for applications in drug discovery and proteomics. unc.edu The development of automated fast-flow peptide synthesizers further enhances the speed and efficiency of producing large peptide fragments and even small proteins. frontiersin.org The compatibility of this compound with these automated systems makes it a key component in the modern peptide synthesis workflow. nih.gov
Broader Impact on Drug Discovery and Life Sciences Research
The advancements in the use and application of this compound have a significant and broad impact on drug discovery and life sciences research. The ability to efficiently synthesize peptides with D-amino acids contributes to the development of more stable and effective peptide-based therapeutics. unipd.it Peptide drugs are a growing class of pharmaceuticals with applications in oncology, metabolic diseases, and infectious diseases.
The use of this compound in combinatorial chemistry and library synthesis accelerates the discovery of new drug leads and biological tools. google.comscielo.br The generation of diverse peptide libraries allows for the high-throughput screening of potential ligands for a wide range of biological targets.
Furthermore, the development of bioconjugates and molecular probes incorporating D-amino acids, facilitated by this compound, provides researchers with powerful tools to investigate complex biological processes. These probes are essential for understanding disease mechanisms, identifying biomarkers, and developing new diagnostic assays.
Q & A
Q. How can coupling efficiency of Fmoc-D-Ala-OPfp in solid-phase peptide synthesis (SPPS) be optimized?
To maximize coupling efficiency, ensure optimal reaction conditions:
- Use a 2–4-fold molar excess of this compound relative to the resin-bound amino group.
- Activate with coupling agents like HOBt/DIC in DMF or NMP .
- Monitor completion via Kaiser test or HPLC. Adjust reaction time (30–120 minutes) based on steric hindrance of the growing peptide chain .
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
- HPLC : Assess purity using a C18 column with acetonitrile/water gradients.
- Mass Spectrometry (MS) : Confirm molecular weight (C24H16F5NO4, MW 477.4) and detect impurities .
- NMR : Verify enantiomeric purity and detect racemization (e.g., ¹H NMR for Fmoc and pentafluorophenyl (Pfp) group signals) .
Q. How should this compound be stored to maintain stability?
- Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the Pfp ester.
- Use anhydrous DMF or dichloromethane for dissolution to avoid moisture-induced degradation .
Advanced Research Questions
Q. What mechanistic insights explain Pfp ester reactivity in this compound during SPPS?
The Pfp ester acts as a leaving group, facilitating nucleophilic attack by the amine on the resin. Its electron-withdrawing fluorine atoms enhance electrophilicity, accelerating acylation. Comparative studies with OPfp vs. OSu (succinimidyl) esters show Pfp derivatives reduce racemization due to milder activation conditions .
Q. How can racemization during this compound-mediated couplings be quantified and minimized?
- Quantification : Use chiral HPLC or circular dichroism (CD) spectroscopy to measure D/L-Ala ratios.
- Mitigation : Conduct couplings at 0–4°C, use low-basicity amines (e.g., DIEA), and limit reaction time to <2 hours .
Q. What strategies address low yields when incorporating this compound into sterically hindered peptides?
- Double Coupling : Repeat the coupling step with fresh reagent.
- Microwave-Assisted SPPS : Apply controlled heating (50°C) to improve kinetics.
- Pseudoproline Dipeptides : Introduce turn-inducing motifs to reduce steric strain .
Data Management and Reproducibility
Q. How should researchers document experimental parameters for reproducibility in this compound-based studies?
- Include detailed metadata in Data Management Plans (DMPs): reagent lot numbers, solvent purity, temperature, and coupling time.
- Use community repositories (e.g., Zenodo) to share raw HPLC/MS spectra and synthesis protocols per FAIR principles .
Q. What are common pitfalls in interpreting analytical data for this compound, and how can they be resolved?
- Pitfall : Overlooking residual Pfp-OH byproducts in HPLC traces.
- Resolution : Use ion-pair chromatography (e.g., 0.1% TFA) to separate Pfp-OH (retention time ~2–3 minutes) from the target peptide .
Comparative and Methodological Questions
Q. How does this compound compare to other Fmoc-protected amino acid derivatives (e.g., Fmoc-D-Ala-OH) in SPPS?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
